molecular formula C23H18FN3O3 B2632910 N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-97-3

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2632910
CAS RN: 892291-97-3
M. Wt: 403.413
InChI Key: KKFUDQJWIAMKMU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Medical Imaging

  • Compounds related to N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These studies aim to develop novel radioligands with high specificity and binding affinity for receptors, providing insights into various neurological and psychiatric conditions (Matarrese et al., 2001).

Antimicrobial Properties

  • Research into the antimicrobial properties of related compounds has yielded promising results. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial infections (Patel & Patel, 2010).

Anti-inflammatory and Antitumor Activities

  • Certain derivatives have shown significant anti-inflammatory activities, potentially serving as novel therapeutic agents for inflammatory diseases. Additionally, their antitumor properties have been investigated, with some compounds exhibiting potent cytotoxicity against cancer cell lines, thus opening avenues for cancer treatment research (Sultana et al., 2013).

Exploration of Cell Cycle Arrest and Apoptosis Induction

  • Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides, for example, have revealed their ability to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, demonstrating their potential as antitumor agents (Sonego et al., 2019).

Mechanism of Action

Target of Action

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is an opioid analgesic, being an analogue of fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system .

Mode of Action

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain .

Biochemical Pathways

The metabolism of N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . These metabolic reactions affect various biochemical pathways, leading to the compound’s analgesic effects .

Pharmacokinetics

The pharmacokinetics of N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is expected to be metabolized primarily through N-dealkylation and hydroxylation . These metabolic processes can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide’s action include the activation of opioid receptors, leading to a decrease in the perception of pain . This results in the compound’s analgesic effects .

properties

IUPAC Name

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c24-17-7-9-18(10-8-17)25-21(28)16-6-11-19-20(14-16)26-23(30)27(22(19)29)13-12-15-4-2-1-3-5-15/h1-5,7-10,16,19-20H,6,11-14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJCQXTVVGOHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(=O)NC3=CC=C(C=C3)F)NC(=O)N(C2=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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